molecular formula C18H23N5O3 B5555208 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide

Cat. No. B5555208
M. Wt: 357.4 g/mol
InChI Key: CTXUWXBCBFOVGK-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals known for their complex synthesis processes and diverse potential applications in medicinal chemistry and material science. These compounds often feature a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings, frequently modified with various functional groups to achieve desired biological or chemical properties.

Synthesis Analysis

The synthesis of compounds like "N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide" typically involves multi-step organic reactions, starting from benzimidazole or pyrazole precursors. These processes may include steps such as N-alkylation, esterification, and amidation, often requiring specific catalysts and conditions for each transformation to ensure high yield and purity (Ikemoto et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically performed using X-ray crystallography, which reveals details about the crystalline structure, including the arrangement of atoms, bond lengths, and angles. This information is crucial for understanding the compound's reactivity and interaction with biological targets. Studies on related compounds have highlighted the importance of hydrogen bonding, π-π interactions, and other non-covalent interactions in stabilizing the crystal structure (Kranjc et al., 2012).

Scientific Research Applications

Design and Synthesis for Antimicrobial Activities

Research by Palkar et al. (2017) involved the design, synthesis, and antibacterial evaluation of novel Schiff bases derived from pyrazol-5-one derivatives, displaying significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). These findings suggest that structurally similar compounds might also exhibit useful antimicrobial properties.

Anti-Influenza Virus Activity

Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and related derivatives showing significant anti-influenza A virus activities. This indicates potential applications in antiviral drug development (Hebishy et al., 2020).

Anticancer Applications

A study by Nassar et al. (2015) outlined an efficient method for synthesizing pyrazolo[3,4-d]pyrimidine derivatives, exhibiting significant effects in cancer cell lines, demonstrating the potential of such compounds in cancer treatment (Nassar et al., 2015).

properties

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-4-26-8-7-23-16-6-5-13(10-15(16)20-18(23)25)17(24)19-11-14-9-12(2)21-22(14)3/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXUWXBCBFOVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)NCC3=CC(=NN3C)C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide

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